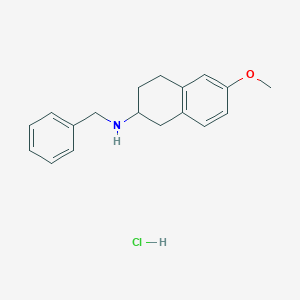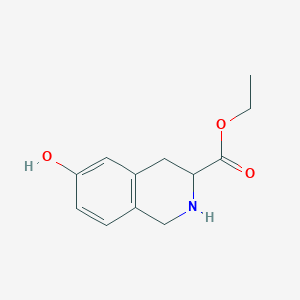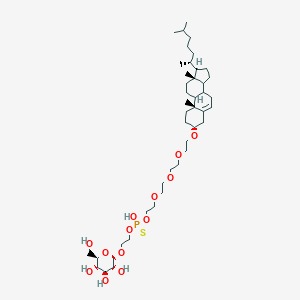
5-(Saenta-x8)fluorescein
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Saenta-x8)fluorescein is a fluorescent dye that has gained significant interest in scientific research due to its unique properties. This molecule is widely used in various biological applications such as imaging, labeling, and detection of biological molecules. The synthesis method of 5-(Saenta-x8)fluorescein has been well-established, and it is important to understand the mechanism of action, biochemical and physiological effects, advantages, and limitations of this molecule in lab experiments.
Mecanismo De Acción
The mechanism of action of 5-(Saenta-x8)fluorescein involves the interaction of the molecule with biological molecules such as proteins, DNA, and RNA. The molecule binds to these molecules and emits a fluorescent signal upon excitation with light. This signal can be detected and used to visualize and detect the biological molecules of interest.
Biochemical and Physiological Effects:
5-(Saenta-x8)fluorescein is a non-toxic molecule and does not have any significant biochemical or physiological effects on living cells and tissues. This makes it an ideal molecule for use in biological applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(Saenta-x8)fluorescein in lab experiments include its high sensitivity, specificity, and versatility. It can be used to detect and visualize a wide range of biological molecules in living cells and tissues. However, the limitations of using 5-(Saenta-x8)fluorescein include its high cost and the need for specialized equipment for imaging and detection.
Direcciones Futuras
There are several future directions for the use of 5-(Saenta-x8)fluorescein in scientific research. One direction is the development of new fluorescent probes that can be used to detect and visualize specific biological molecules with high sensitivity and specificity. Another direction is the use of 5-(Saenta-x8)fluorescein in the development of new imaging techniques that can be used to study biological processes in living cells and tissues. Additionally, the use of 5-(Saenta-x8)fluorescein in drug discovery and development is an area of future research.
Métodos De Síntesis
The synthesis of 5-(Saenta-x8)fluorescein is a multi-step process that involves the reaction of fluorescein with a specific linker molecule. The linker molecule is attached to the fluorescein molecule through a reaction that involves the activation of the carboxylic acid group of fluorescein. The activated molecule then reacts with the linker molecule to form the final product, 5-(Saenta-x8)fluorescein.
Aplicaciones Científicas De Investigación
5-(Saenta-x8)fluorescein has been extensively used in scientific research due to its unique fluorescent properties. This molecule is widely used as a fluorescent probe to detect and visualize biological molecules such as proteins, DNA, and RNA. It is also used in imaging techniques such as fluorescence microscopy, flow cytometry, and confocal microscopy. The use of 5-(Saenta-x8)fluorescein in these techniques allows for the visualization and detection of biological molecules in living cells and tissues.
Propiedades
Número CAS |
147395-08-2 |
|---|---|
Nombre del producto |
5-(Saenta-x8)fluorescein |
Fórmula molecular |
C46H44N8O12S |
Peso molecular |
933 g/mol |
Nombre IUPAC |
N-[6-[2-[[(2S,3S,4R,5R)-3,4-dihydroxy-5-[6-[(4-nitrophenyl)methylamino]purin-9-yl]oxolan-2-yl]methylsulfanyl]ethylamino]-6-oxohexyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C46H44N8O12S/c55-28-10-13-32-34(19-28)64-35-20-29(56)11-14-33(35)46(32)31-12-7-26(18-30(31)45(61)66-46)43(60)48-15-3-1-2-4-37(57)47-16-17-67-22-36-39(58)40(59)44(65-36)53-24-52-38-41(50-23-51-42(38)53)49-21-25-5-8-27(9-6-25)54(62)63/h5-14,18-20,23-24,36,39-40,44,55-56,58-59H,1-4,15-17,21-22H2,(H,47,57)(H,48,60)(H,49,50,51)/t36-,39-,40-,44-/m1/s1 |
Clave InChI |
CPYCKNMORRXMPZ-BDWBDYAHSA-N |
SMILES isomérico |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CSCCNC(=O)CCCCCNC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)O)O)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CSCCNC(=O)CCCCCNC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CSCCNC(=O)CCCCCNC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)O)O)[N+](=O)[O-] |
Sinónimos |
5-(SAENTA-x8)fluorescein |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3aR,5R,6S,6aR)-5-ethynyl-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B137429.png)






![3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B137448.png)



![2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid](/img/structure/B137453.png)
